molecular formula C17H15NO3 B14453340 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- CAS No. 72615-64-6

2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)-

Cat. No.: B14453340
CAS No.: 72615-64-6
M. Wt: 281.30 g/mol
InChI Key: NWKTUEYGLDJKOV-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- is an organic compound with a complex structure that includes a propenoic acid backbone, a benzoylamino group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- typically involves the reaction of 2-propenoic acid with benzoylamine and 4-methylphenyl derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired (Z)-configuration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of propenoic acid and benzoylamino groups, such as:

  • 2-Propenoic acid, 2-(benzoylamino)-3-phenyl-, (Z)-
  • 2-Propenoic acid, 2-(benzoylamino)-3-(4-chlorophenyl)-, (Z)-

Uniqueness

What sets 2-Propenoic acid, 2-(benzoylamino)-3-(4-methylphenyl)-, (Z)- apart is its specific combination of functional groups and the (Z)-configuration, which can result in unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

72615-64-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-benzamido-3-(4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H15NO3/c1-12-7-9-13(10-8-12)11-15(17(20)21)18-16(19)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)(H,20,21)

InChI Key

NWKTUEYGLDJKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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